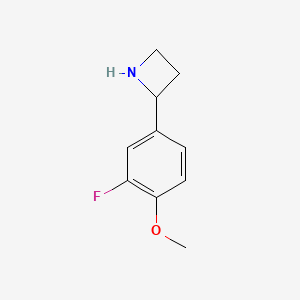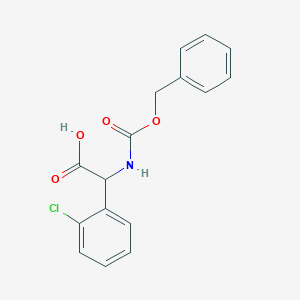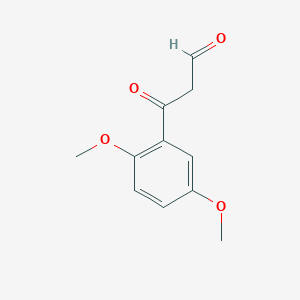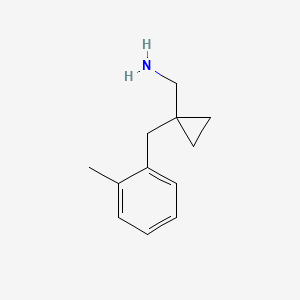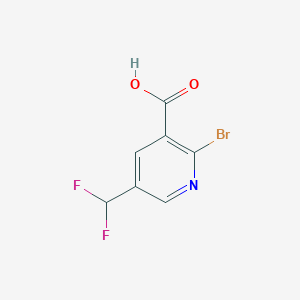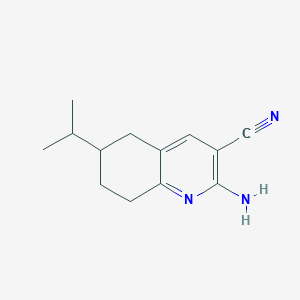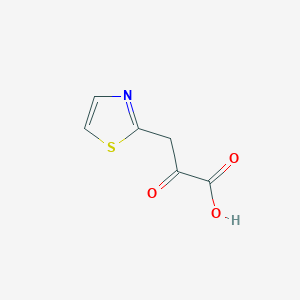![molecular formula C12H14Cl2N2 B13533531 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride](/img/structure/B13533531.png)
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H14Cl2N2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is known for its stability and reactivity, making it a valuable tool in both academic and industrial settings .
Méthodes De Préparation
The synthesis of 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride typically involves the reaction of phenyl(pyridin-2-yl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows:
Synthetic Route: The starting material, phenyl(pyridin-2-yl)methanamine, is reacted with hydrochloric acid in a suitable solvent such as ethanol or methanol.
Reaction Conditions: The reaction is typically conducted at room temperature, and the product is isolated by filtration and recrystallization.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Analyse Des Réactions Chimiques
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, appropriate solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Mécanisme D'action
The mechanism of action of 1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action include coordination with metal centers and participation in redox reactions .
Comparaison Avec Des Composés Similaires
1-[2-(Pyridin-2-yl)phenyl]methanamine dihydrochloride can be compared with other similar compounds such as:
Phenyl(pyridin-2-yl)methanamine: The parent compound without the dihydrochloride salt.
1-[4-(Pyridin-2-yloxy)phenyl]methanamine dihydrochloride: A similar compound with an additional oxygen atom in the structure.
N-methyl-1-(pyridin-2-yl)methanamine: A methylated derivative of the parent compound .
The uniqueness of this compound lies in its stability and reactivity, which make it suitable for a wide range of applications in scientific research and industry.
Propriétés
Formule moléculaire |
C12H14Cl2N2 |
|---|---|
Poids moléculaire |
257.16 g/mol |
Nom IUPAC |
(2-pyridin-2-ylphenyl)methanamine;dihydrochloride |
InChI |
InChI=1S/C12H12N2.2ClH/c13-9-10-5-1-2-6-11(10)12-7-3-4-8-14-12;;/h1-8H,9,13H2;2*1H |
Clé InChI |
XEJCVDRJBXUYPV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)CN)C2=CC=CC=N2.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


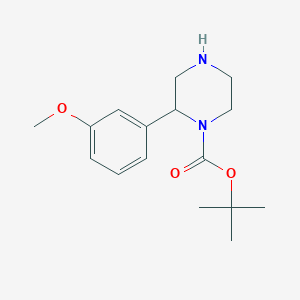


![N-[(2,4-dimethoxyphenyl)methyl]hydroxylamine](/img/structure/B13533466.png)
